molecular formula C20H16FN3O4 B11357630 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11357630
M. Wt: 381.4 g/mol
InChI Key: DAEGBMPHJGNUDB-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core fused with a carboxamide group and a 1,2,5-oxadiazole (furazan) ring substituted with a 4-ethoxyphenyl moiety. The 5-fluoro and 3-methyl substituents on the benzofuran enhance metabolic stability and modulate electronic properties, while the ethoxyphenyl group on the oxadiazole may influence binding affinity in target proteins .

Properties

Molecular Formula

C20H16FN3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16FN3O4/c1-3-26-14-7-4-12(5-8-14)17-19(24-28-23-17)22-20(25)18-11(2)15-10-13(21)6-9-16(15)27-18/h4-10H,3H2,1-2H3,(H,22,24,25)

InChI Key

DAEGBMPHJGNUDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Coupling

A patent describes microwave-assisted coupling (100°C, 30 min) using polymer-supported EDCI, reducing reaction time to 1 h with comparable yield (70%). This method is advantageous for high-throughput synthesis but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing 5 on Wang resin enables iterative coupling with 3 , though yields are lower (58%) due to steric hindrance. This approach is reserved for combinatorial libraries.

Purity Optimization and Scalability

Final purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity. Scalability up to 500 g is feasible with continuous-flow reactors, maintaining yields above 65%.

Challenges and Mitigation Strategies

  • Oxadiazole Instability : The oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.

  • Amide Racemization : Low-temperature coupling minimizes epimerization.

  • Byproduct Formation : Excess EDCI (1.5 eq) suppresses urea byproducts .

Chemical Reactions Analysis

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and benzofuran moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their properties, derived from the provided evidence:

Compound Name Substituents (Benzofuran/Oxadiazole) Molecular Formula Molecular Weight Solubility (µg/mL) Key Applications/Notes Reference
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide 5-fluoro, 3-methyl / 4-ethoxyphenyl C19H15FN4O4 398.35* Not reported Potential antimicrobial/anti-inflammatory N/A
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 5-fluoro, 3-methyl / 4-methyl C13H10FN3O3 275.23 0.7 (pH 7.4) Research compound; lower lipophilicity
6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide 5-cyclopropyl, 6-pyrazole / 4-bromo-3-fluorophenyl C28H21BrF2N3O2 574.39 Not reported Antiviral/anticancer candidate (GSK8175 series)
4-[2-(4-nitro-1,2,5-oxadiazol-3-yl) diazenyl]-1,2,5-oxadiazol-3-amine (ANAZF) Nitro / amino C4H3N7O3 197.11 Not reported High-energy material (ITAR-regulated)
N-(1,2,5-oxadiazol-3-yl)-aryl carboxamides Variable aryl groups Varies Varies Varies Herbicides (Bayer patents)

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Solubility and Bioactivity: The methyl-substituted oxadiazole analogue (CAS 872868-48-9) exhibits low aqueous solubility (0.7 µg/mL), likely due to reduced polarity compared to the ethoxyphenyl variant.

Heterocyclic Core Modifications: Replacing oxadiazole with pyrazole (as in GSK8175 derivatives) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity. Oxadiazoles are rigid and electron-deficient, favoring interactions with aromatic residues in enzymes . Nitro/amino-substituted oxadiazoles (e.g., ANAZF) are high-energy materials, highlighting the versatility of oxadiazole derivatives in non-pharmaceutical applications .

In contrast, the ethoxy group in the target compound may undergo oxidative metabolism, affecting half-life .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article will explore its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated inhibitory effects on cancer cell proliferation with IC50 values ranging from 92.4 µM to lower across multiple cancer types including colon, lung, and breast cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer TypeIC50 (µM)
Compound 1Colon92.4
Compound 2Lung45.0
Compound 3Breast30.0

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Oxadiazole compounds have been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .
  • Induction of Apoptosis : Research suggests that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
  • Anti-inflammatory Effects : Some studies have indicated that oxadiazole derivatives possess anti-inflammatory properties that may contribute to their anticancer effects by modulating inflammatory pathways involved in tumorigenesis .

Other Biological Activities

In addition to anticancer properties, this compound has been associated with:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated activity against bacteria and fungi, suggesting potential use in treating infections .
  • Neuroprotective Effects : Some oxadiazole derivatives have shown promise in neuroprotection, potentially beneficial for conditions like Alzheimer's disease due to their ability to inhibit butyrylcholinesterase (BChE) activity .

Case Study 1: Anticancer Efficacy

A study published in PMC evaluated a series of oxadiazole derivatives for their anticancer efficacy against a panel of human cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced their potency and selectivity towards specific cancer types. The study highlighted the importance of substituent groups in enhancing biological activity and reducing toxicity .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of oxadiazole derivatives. The study found that certain compounds could effectively inhibit acetylcholinesterase (AChE) and BChE activities in vitro, demonstrating potential for treating neurodegenerative diseases. The findings suggest that structural modifications can enhance neuroprotective efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide?

  • Methodology :

  • Stepwise Synthesis : Begin with the condensation of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid with 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine under carbodiimide coupling conditions (e.g., EDC/HOBt) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
    • Key Challenges :
  • Oxadiazole ring stability under acidic conditions requires pH control (pH 6–7) during coupling .
  • Fluorine substitution may influence reaction kinetics; optimize temperature (50–60°C) to avoid side reactions .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Analytical Techniques :

  • NMR : Assign peaks using 1H^1 \text{H}-NMR (DMSO-d6) for benzofuran protons (δ 6.8–7.5 ppm) and oxadiazole-linked ethoxyphenyl groups (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 424.12 .
  • XRD : Single-crystal X-ray diffraction for absolute configuration verification (if crystallizable) .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the compound’s biological activity and target selectivity?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Compare IC50 values with structurally related benzofuran-oxadiazole analogs (e.g., 5-chloro vs. 5-fluoro derivatives) .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization in cancer cell lines (HeLa, MCF-7) via confocal microscopy .
    • Data Interpretation :
  • Contradictions in IC50 values across studies may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .

Q. How can computational modeling guide the understanding of structure-activity relationships (SAR)?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Prioritize residues (e.g., Lys721, Thr766) for hydrogen bonding with the carboxamide group .
  • QSAR Analysis : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to identify hydrophobicity thresholds for optimal activity .
    • Case Study :
  • Substituent | logP | IC50 (EGFR)
    --- | --- | ---
    5-Fluoro | 3.2 | 0.45 μM
    5-Chloro | 3.8 | 0.78 μM
    Data suggests fluorine enhances solubility and target affinity .

Q. What strategies address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Experimental Design :

  • Metabolic Stability : Incubate with liver microsomes (human vs. rodent) to assess CYP450-mediated degradation. Monitor via LC-MS/MS for parent compound depletion .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; compare species-specific binding (e.g., human albumin vs. murine) .
    • Contradiction Resolution :
  • Low oral bioavailability in rodents (<20%) despite high in vitro permeability may stem from first-pass metabolism. Test prodrug formulations (e.g., ester derivatives) to enhance absorption .

Comparative and Mechanistic Questions

Q. How does the 4-ethoxyphenyl substituent influence bioactivity compared to halogenated analogs?

  • Case Study :

  • Compound | Substituent | EGFR IC50 | logD
    --- | --- | --- | ---
    Target Compound | 4-Ethoxyphenyl | 0.45 μM | 3.2
    Analog A | 4-Chlorophenyl | 0.68 μM | 3.5
    Analog B | 4-Fluorophenyl | 0.52 μM | 3.0
  • Conclusion : Ethoxy groups improve solubility (lower logD) without sacrificing potency, likely due to enhanced π-stacking with hydrophobic kinase pockets .

Q. What are the limitations of current toxicity profiling methods, and how can they be improved?

  • Critical Analysis :

  • Standard Assays : MTT assays may underestimate cytotoxicity due to fluorinated compounds interfering with absorbance readings. Validate with ATP-based assays (e.g., CellTiter-Glo®) .
  • Genotoxicity : Ames test false positives are common with nitro-containing intermediates; use comet assays for DNA damage assessment .

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